molecular formula C10H7BrO5 B14463084 Malonic acid, (3-bromo-4-hydroxybenzylidene)- CAS No. 73747-61-2

Malonic acid, (3-bromo-4-hydroxybenzylidene)-

Cat. No.: B14463084
CAS No.: 73747-61-2
M. Wt: 287.06 g/mol
InChI Key: SHTXPOFRANTSEC-UHFFFAOYSA-N
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Description

Malonic acid, (3-bromo-4-hydroxybenzylidene)- is an organic compound with the molecular formula C₁₀H₇BrO₅ It is a derivative of malonic acid, where the hydrogen atoms are replaced by a 3-bromo-4-hydroxybenzylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of malonic acid, (3-bromo-4-hydroxybenzylidene)- typically involves the reaction of malonic acid with 3-bromo-4-hydroxybenzaldehyde. The reaction is carried out under basic conditions, often using a base such as sodium ethoxide. The process involves the formation of an enolate intermediate, which then undergoes nucleophilic addition to the aldehyde group, followed by decarboxylation to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of the reaction would require optimization of reaction conditions, such as temperature, solvent, and concentration of reagents, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Malonic acid, (3-bromo-4-hydroxybenzylidene)- undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a carboxylic acid, while reduction of the carbonyl group can produce an alcohol.

Scientific Research Applications

Malonic acid, (3-bromo-4-hydroxybenzylidene)- has several scientific research applications:

Mechanism of Action

The mechanism of action of malonic acid, (3-bromo-4-hydroxybenzylidene)- involves its interaction with specific molecular targets and pathways. For example, as a tyrosinase inhibitor, it binds to the active site of the enzyme, preventing the conversion of tyrosine to melanin . This competitive inhibition is due to the structural similarity of the compound to the enzyme’s natural substrate.

Comparison with Similar Compounds

Similar Compounds

    Malonic acid: A simple dicarboxylic acid that serves as the parent compound.

    3-bromo-4-hydroxybenzaldehyde: A precursor in the synthesis of the target compound.

    Benzylidene derivatives: Compounds with similar structural motifs but different substituents.

Uniqueness

Malonic acid, (3-bromo-4-hydroxybenzylidene)- is unique due to the presence of both a bromine atom and a hydroxyl group on the benzylidene moiety. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.

Properties

CAS No.

73747-61-2

Molecular Formula

C10H7BrO5

Molecular Weight

287.06 g/mol

IUPAC Name

2-[(3-bromo-4-hydroxyphenyl)methylidene]propanedioic acid

InChI

InChI=1S/C10H7BrO5/c11-7-4-5(1-2-8(7)12)3-6(9(13)14)10(15)16/h1-4,12H,(H,13,14)(H,15,16)

InChI Key

SHTXPOFRANTSEC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C=C(C(=O)O)C(=O)O)Br)O

Origin of Product

United States

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